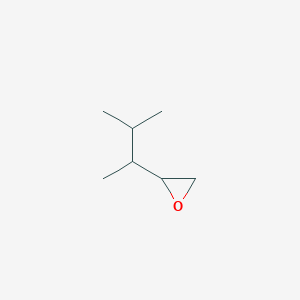
2-(3-Methylbutan-2-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbutan-2-yl)oxirane is an organic compound belonging to the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a 3-methylbutan-2-yl group attached to the oxirane ring. The presence of the epoxide ring imparts significant reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutan-2-yl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3-methylbut-2-ene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutan-2-yl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can attack the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Functionalized Products: Various substituted compounds formed through nucleophilic substitution.
Scientific Research Applications
2-(3-Methylbutan-2-yl)oxirane finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its reactivity is harnessed to create cross-linked materials with desirable properties.
Mechanism of Action
The reactivity of 2-(3-Methylbutan-2-yl)oxirane is primarily due to the strained three-membered epoxide ring. This ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile interacting with the oxirane ring.
Comparison with Similar Compounds
Similar Compounds
- cis-2,3-Epoxybutane
- trans-2,3-Epoxybutane
- 1,2-Epoxybutane
- 1,2,3,4-Diepoxybutane
- 3,3-Dimethylepoxybutane
Uniqueness
2-(3-Methylbutan-2-yl)oxirane is unique due to the presence of the 3-methylbutan-2-yl group, which influences its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other oxirane compounds, making it a valuable intermediate in specific synthetic applications.
Properties
CAS No. |
88416-20-0 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-(3-methylbutan-2-yl)oxirane |
InChI |
InChI=1S/C7H14O/c1-5(2)6(3)7-4-8-7/h5-7H,4H2,1-3H3 |
InChI Key |
AFQRTZMHQZXZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















